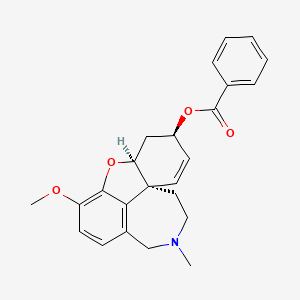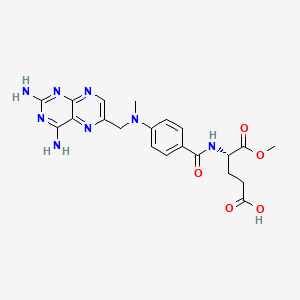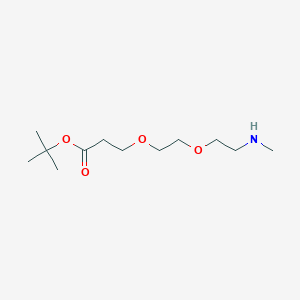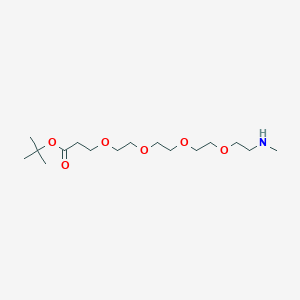![molecular formula C33H48N8O2 B609051 N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)
N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide
Overview
Description
MIR96-IN-1 is a selective inhibitor of the biogenesis of microRNA-96. This compound is particularly significant in cancer research due to its ability to selectively inhibit the production of mature microRNA-96, thereby affecting the expression of downstream targets and triggering cell death in cancerous cells .
Preparation Methods
The synthesis of MIR96-IN-1 involves several steps, including the use of click chemistry. The compound contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction with molecules containing alkyne groups . The strain-promoted alkyne-azide cycloaddition can also occur with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Chemical Reactions Analysis
MIR96-IN-1 undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details are not extensively documented.
Substitution: MIR96-IN-1 can undergo substitution reactions, particularly involving its azide group.
Click Chemistry: The azide group in MIR96-IN-1 allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole rings.
Common reagents and conditions used in these reactions include copper catalysts for click chemistry and various solvents like dimethyl sulfoxide (DMSO) for dissolution . The major products formed from these reactions are typically triazole derivatives.
Scientific Research Applications
MIR96-IN-1 has several scientific research applications:
Cancer Research: It is used to study the inhibition of microRNA-96 biogenesis and its effects on cancer cell apoptosis.
Molecular Biology: The compound is used to investigate the role of microRNA-96 in gene regulation and cellular processes.
Drug Development: MIR96-IN-1 serves as a lead compound for developing new therapeutic agents targeting microRNA pathways.
Click Chemistry: Due to its azide group, it is also used in various click chemistry applications to create bioconjugates and other complex molecules.
Mechanism of Action
MIR96-IN-1 targets the Drosha site in the microRNA-96 hairpin precursor, inhibiting its biogenesis. This inhibition leads to the derepression of downstream targets and triggers apoptosis in cancer cells . The compound binds to RNAs with dissociation constants (Kds) of 1.3, 9.4, 3.4, 1.3, and 7.4 micromolar for different RNA sequences . By inhibiting the production of mature microRNA-96, MIR96-IN-1 affects the expression of genes involved in cell survival and apoptosis, leading to cancer cell death .
Comparison with Similar Compounds
MIR96-IN-1 is unique in its selective inhibition of microRNA-96 biogenesis. Similar compounds include:
Mepazine: A potent and selective inhibitor of MALT1, which also enhances apoptosis.
JNJ-67856633: An orally active, potent, selective, and allosteric inhibitor of MALT1 protease.
MLT-943: A potent, selective, and orally active MALT1 protease inhibitor.
These compounds share similarities in their ability to induce apoptosis and affect cell viability, but MIR96-IN-1 is distinct in its specific targeting of microRNA-96 biogenesis .
Properties
IUPAC Name |
N-(3-azidopropyl)-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N8O2/c1-32(2,3)25-20-23(31-37-27-12-11-24(22-28(27)38-31)41-17-15-40(7)16-18-41)21-26(33(4,5)6)30(25)43-19-8-10-29(42)35-13-9-14-36-39-34/h11-12,20-22H,8-10,13-19H2,1-7H3,(H,35,42)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPQCIXFOJELHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OCCCC(=O)NCCCN=[N+]=[N-])C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















